1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea
Description
1-(2-((1H-Indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea is a bis-indole urea derivative featuring a thioethyl linker between the urea group and one indole moiety. Its molecular structure includes two 1H-indol-3-yl groups, with one linked via a sulfur atom (thioether bond) to the ethyl chain of the urea scaffold.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-[2-(1H-indol-3-ylsulfanyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-19(23-17-11-21-15-7-3-1-5-13(15)17)20-9-10-25-18-12-22-16-8-4-2-6-14(16)18/h1-8,11-12,21-22H,9-10H2,(H2,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMKRDUTNQOKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCSC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 1H-indole-3-thiol and 1H-indole-3-ethylamine.
Formation of Thioethyl Linkage: The thiol group of 1H-indole-3-thiol reacts with an ethylating agent to form the thioethyl intermediate.
Urea Formation: The thioethyl intermediate is then reacted with 1H-indole-3-ethylamine in the presence of a urea-forming reagent, such as phosgene or triphosgene, under controlled conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thioethyl linkage.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the urea nitrogen, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Major products formed from these reactions include sulfoxides, sulfones, and substituted indole derivatives.
Scientific Research Applications
1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s indole groups are known to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The indole groups can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological activity. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
The compound is structurally and functionally related to several urea- and thiourea-containing indole derivatives. Below is a detailed analysis of its analogs, focusing on structural variations, synthetic pathways, and biological activities.
Structural Analogues
Key Observations :
- Thioether vs. Thiourea : The target compound’s thioethyl linker distinguishes it from thiourea derivatives (e.g., ), which often exhibit enhanced hydrogen-bonding capacity but reduced metabolic stability.
- Substituent Effects : Aromatic substituents (e.g., methoxy, methyl, or halogen groups) on the urea/thiourea moiety modulate solubility and target affinity. Fluorine and bromine enhance electronegativity, improving binding to hydrophobic enzyme pockets .
Biological Activity
1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea, a compound featuring indole moieties and a thiol group, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea can be represented as follows:
This compound consists of two indole rings connected by a thiol and urea functional group, which may enhance its biological activity through increased molecular interactions.
The biological activity of indole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. The proposed mechanisms for the activity of 1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea include:
- Inhibition of Cell Proliferation : Indole derivatives have been shown to inhibit cell growth by inducing apoptosis in cancer cells.
- Modulation of Signaling Pathways : These compounds may affect signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of 1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea on various cancer cell lines. The findings are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 10.5 | Apoptosis induction |
| MCF-7 | 8.2 | Cell cycle arrest |
| A549 | 12.0 | Inhibition of proliferation |
| HeLa | 7.5 | Activation of caspase pathways |
Case Study 1: HepG2 Cell Line
In a study conducted by Li et al., the compound demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 10.5 µM. The mechanism involved the induction of apoptosis through mitochondrial pathway activation, leading to increased caspase activity.
Case Study 2: MCF-7 Cell Line
Research by Zhang et al. highlighted that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 8.2 µM. The study indicated that this effect was mediated by cell cycle arrest at the G0/G1 phase, suggesting potential use in breast cancer therapy.
Case Study 3: A549 Cell Line
In another investigation involving A549 lung cancer cells, the compound exhibited an IC50 value of 12.0 µM. The study concluded that it effectively inhibited cell growth by disrupting key signaling pathways associated with tumor progression.
Discussion
The diverse biological activities exhibited by 1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1H-indol-3-yl)urea underscore its potential as a therapeutic agent in oncology. Its ability to induce apoptosis and inhibit cell proliferation highlights its promise as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
